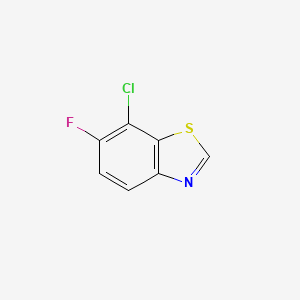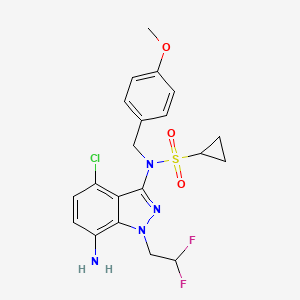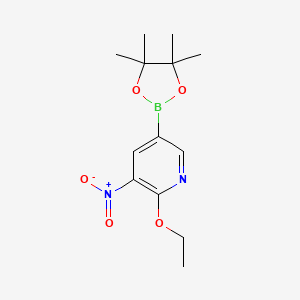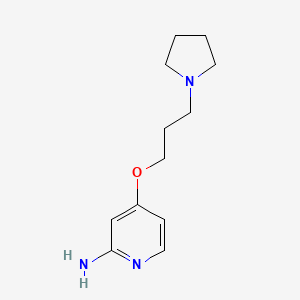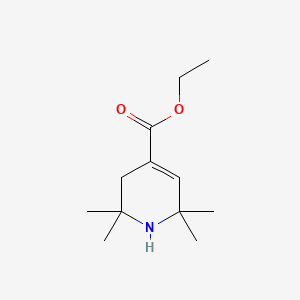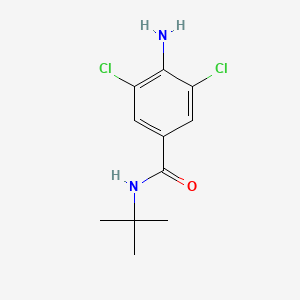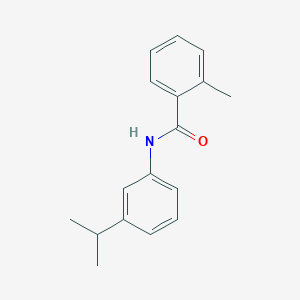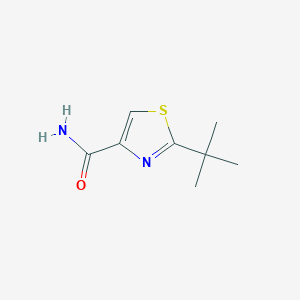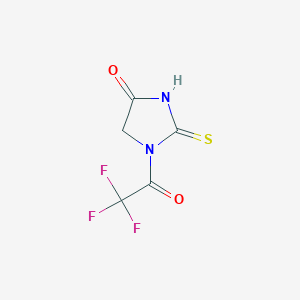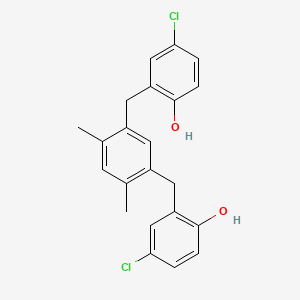
o-CRESOL, alpha,alpha'-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): is a complex organic compound that belongs to the class of phenolic compounds. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of cresol and chlorinated phenylene groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-cresol and 4,6-dimethyl-m-phenylene.
Chlorination: The phenylene group is chlorinated using reagents like chlorine gas or thionyl chloride under controlled conditions.
Coupling Reaction: The chlorinated phenylene is then coupled with o-cresol in the presence of a catalyst, such as a Lewis acid, to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Techniques like distillation, crystallization, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The chlorinated phenylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols.
科学的研究の応用
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-) exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
p-Cresol: Another phenolic compound with similar chemical properties.
m-Cresol: Differing in the position of the methyl group on the phenol ring.
Chlorophenols: Compounds with chlorinated phenol groups.
Uniqueness
o-CRESOL, alpha,alpha’-(4,6-DIMETHYL-m-PHENYLENE)-BIS(4-CHLORO-): is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to other phenolic compounds.
特性
CAS番号 |
63989-81-1 |
|---|---|
分子式 |
C22H20Cl2O2 |
分子量 |
387.3 g/mol |
IUPAC名 |
4-chloro-2-[[5-[(5-chloro-2-hydroxyphenyl)methyl]-2,4-dimethylphenyl]methyl]phenol |
InChI |
InChI=1S/C22H20Cl2O2/c1-13-7-14(2)16(10-18-12-20(24)4-6-22(18)26)8-15(13)9-17-11-19(23)3-5-21(17)25/h3-8,11-12,25-26H,9-10H2,1-2H3 |
InChIキー |
YSJLJKTZENIOHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1CC2=C(C=CC(=C2)Cl)O)CC3=C(C=CC(=C3)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
